2-Chloro-6-(trifluoromethyl)-9H-purine 2-Chloro-6-(trifluoromethyl)-9H-purine
Brand Name: Vulcanchem
CAS No.: 1998-64-7
VCID: VC21229341
InChI: InChI=1S/C6H2ClF3N4/c7-5-13-3(6(8,9)10)2-4(14-5)12-1-11-2/h1H,(H,11,12,13,14)
SMILES: C1=NC2=NC(=NC(=C2N1)C(F)(F)F)Cl
Molecular Formula: C6H2ClF3N4
Molecular Weight: 222.55 g/mol

2-Chloro-6-(trifluoromethyl)-9H-purine

CAS No.: 1998-64-7

Cat. No.: VC21229341

Molecular Formula: C6H2ClF3N4

Molecular Weight: 222.55 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-6-(trifluoromethyl)-9H-purine - 1998-64-7

Specification

CAS No. 1998-64-7
Molecular Formula C6H2ClF3N4
Molecular Weight 222.55 g/mol
IUPAC Name 2-chloro-6-(trifluoromethyl)-7H-purine
Standard InChI InChI=1S/C6H2ClF3N4/c7-5-13-3(6(8,9)10)2-4(14-5)12-1-11-2/h1H,(H,11,12,13,14)
Standard InChI Key LTDVDSQMYOWJEV-UHFFFAOYSA-N
Isomeric SMILES C1=NC2=C(NC(=NC2=N1)Cl)C(F)(F)F
SMILES C1=NC2=NC(=NC(=C2N1)C(F)(F)F)Cl
Canonical SMILES C1=NC2=NC(=NC(=C2N1)C(F)(F)F)Cl

Introduction

Chemical Identity and Structure

2-Chloro-6-(trifluoromethyl)-9H-purine consists of a purine scaffold with two key functional groups: a chlorine atom at position 2 and a trifluoromethyl group at position 6. The molecular formula is C6H2ClF3N4, as confirmed by structural data . The purine core is a heterocyclic aromatic system composed of a pyrimidine ring fused to an imidazole ring, creating the characteristic bicyclic structure found in nucleobases like adenine and guanine.

Structural Characteristics

The compound's structure can be described by the following key features:

Structural ElementDescription
Core StructurePurine scaffold (bicyclic heterocycle)
Position 2Chlorine atom
Position 6Trifluoromethyl group (CF3)
Position 9Unsubstituted NH (hence "9H" in the name)
Molecular FormulaC6H2ClF3N4
PubChem CID5462984

The presence of these specific substituents, particularly the trifluoromethyl group, significantly impacts the compound's physical and chemical properties. The trifluoromethyl group increases lipophilicity and metabolic stability, while the chlorine atom serves as a reactive site for nucleophilic substitution reactions.

Chemical and Physical Properties

General Properties

As a purine derivative, 2-chloro-6-(trifluoromethyl)-9H-purine possesses certain characteristic properties common to this class of compounds, modified by its specific substituents.

PropertyCharacteristic
Physical StateLikely a crystalline solid at room temperature
SolubilityLimited water solubility; better solubility in organic solvents
LipophilicityEnhanced due to CF3 group
StabilityRelatively stable under standard conditions
Spectroscopic MethodExpected Characteristics
NMR SpectroscopyDistinctive signals for aromatic protons at C-8 and N-9; CF3 group would appear as a quartet in 13C NMR
Mass SpectrometryMolecular ion peak corresponding to molecular weight with characteristic isotope pattern due to chlorine
IR SpectroscopyCharacteristic bands for C=N, C-Cl, and C-F stretching vibrations

Synthetic Methods

Several synthetic routes can be employed to prepare 2-chloro-6-(trifluoromethyl)-9H-purine, based on established methods for similar compounds.

From Purine Precursors

Starting from available purine derivatives, sequential functionalization can introduce the desired substituents:

  • Chlorination at position 2 using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)

  • Introduction of the trifluoromethyl group at position 6 using appropriate trifluoromethylating reagents

From Pyrimidine Building Blocks

The purine ring system can be constructed through step-wise methods starting from appropriately substituted pyrimidines:

  • Synthesis of a pyrimidine precursor with appropriate substitution pattern

  • Ring closure to form the imidazole portion of the purine system

  • Introduction of the chlorine and trifluoromethyl groups at the desired positions

Alkylation Reactions of Related Compounds

From the available literature, related synthetic approaches involve alkylation of purine derivatives. For example, in the synthesis of similar compounds, methyl iodide has been used for N-methylation of chloropurines . This suggests that 2-chloro-6-(trifluoromethyl)-9H-purine could serve as a precursor for further functionalized derivatives through N-alkylation at position 9.

Comparison of Synthetic Approaches

Synthetic MethodAdvantagesLimitationsKey Reagents
Direct FunctionalizationFewer stepsSelectivity challengesChlorinating agents, CF3 sources
Pyrimidine-Based SynthesisBetter control of regiochemistryMore steps, potentially lower yieldsVarious building blocks
From Related PurinesEstablished protocolsRequires specific starting materialsHalogenating agents, alkylating agents

Chemical Reactivity

The reactivity of 2-chloro-6-(trifluoromethyl)-9H-purine is primarily determined by its structural features and the electronic effects of its substituents.

Nucleophilic Substitution Reactions

The chlorine atom at position 2 represents a primary site for nucleophilic substitution reactions. This reactivity is enhanced by the electron-withdrawing nature of the trifluoromethyl group at position 6, which activates the purine ring system toward nucleophilic attack.

Nucleophile TypeExpected ProductsTypical Conditions
Amines2-amino derivativesPolar solvents, heat
Alcohols/Alkoxides2-alkoxy derivativesBase, corresponding alcohol
Thiols2-thio derivativesBasic conditions

N-Alkylation Reactions

The unsubstituted nitrogen at position 9 (N-9) in 2-chloro-6-(trifluoromethyl)-9H-purine is a potential site for alkylation reactions. Based on studies of related compounds, alkylation can proceed using various alkylating agents:

  • Methylation using methyl iodide

  • Benzylation using benzyl bromide

It is worth noting that in similar purine derivatives, alkylation can occur at multiple nitrogen positions, leading to regioisomeric products. For example, treatment of related N-methoxy-9-methyl-9H-purin-6-amines with benzyl bromide resulted in a mixture of N-7- and N-6-benzylated compounds, with N-7 alkylation predominating .

Effect of Substituents on Reactivity

The search results indicate that strongly electronegative substituents at the C-2 position can significantly affect reactivity patterns. Specifically, N-methoxy-9-methyl-9H-purin-6-amines with strongly electronegative substituents at C-2 showed diminished reactivity under standard alkylation conditions . This suggests that the chlorine atom at C-2 in our target compound may similarly influence its reactivity profile.

Substituent PositionElectronic EffectImpact on Reactivity
C-2 ChlorineElectron-withdrawingIncreases electrophilicity at C-2; may decrease nucleophilicity at ring nitrogens
C-6 TrifluoromethylStrongly electron-withdrawingEnhances electrophilicity throughout the ring system; stabilizes negative charges

Biological Activity and Applications

Antiviral Activity

Related purine derivatives have demonstrated significant antiviral properties, particularly against rhinoviruses. The presence of the chlorine substituent has been shown to enhance antiviral activity compared to unsubstituted analogs.

Building Block in Medicinal Chemistry

2-Chloro-6-(trifluoromethyl)-9H-purine serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activities. The reactive chlorine at position 2 and the unsubstituted N-9 position allow for diverse modifications to create compound libraries for drug discovery.

Probe for Biochemical Studies

This compound could function as a chemical probe in studies investigating purine metabolism and related biochemical pathways. The unique substitution pattern may confer specific binding properties to biological targets such as enzymes involved in nucleic acid metabolism.

Structure-Activity Relationships

Analysis of the structure-activity relationships (SAR) for 2-chloro-6-(trifluoromethyl)-9H-purine and related compounds reveals several important trends:

Position-Specific Effects

PositionSubstituentEffect on Activity/Properties
2-positionChlorineEnhances reactivity; contributes to antiviral activity
6-positionTrifluoromethylIncreases lipophilicity; improves metabolic stability
9-positionH vs. AlkylN-alkylation affects tautomerism and biological activity

Comparison with Structurally Related Compounds

CompoundStructural DifferenceComparative Properties
2-Chloro-6-(trifluoromethyl)-9H-purineBase compoundReference compound
9-Benzyl-2-chloro-6-(trifluoromethyl)-9H-purineBenzyl at N-9Altered solubility; different biological binding profile
6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purineSwapped substituent positions; methyl at N-9Modified electronic distribution; different reactivity pattern

Research Findings and Applications

Synthetic Studies

Research involving related compounds has focused on developing efficient synthetic methodologies:

  • N-alkylation strategies for purine derivatives

  • Optimization of substitution reactions at the 2-position

  • Introduction of trifluoromethyl groups in heterocyclic systems

These methodological advances provide valuable insights for the synthesis and derivatization of 2-chloro-6-(trifluoromethyl)-9H-purine .

Medicinal Chemistry Applications

Compounds structurally related to 2-chloro-6-(trifluoromethyl)-9H-purine have been explored in the context of:

  • Antiviral drug development, particularly against rhinoviruses

  • Adenosine receptor modulation

  • Development of agelasine analogs with potential bioactivity

These research directions suggest potential applications for our target compound in similar therapeutic areas.

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